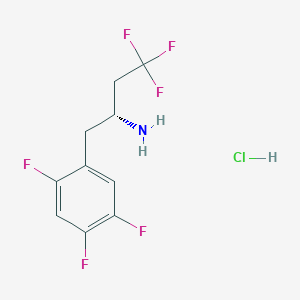

(2R)-4,4,4-Trifluor-1-(2,4,5-trifluorphenyl)butan-2-amin-hydrochlorid

Übersicht

Beschreibung

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is a synthetic compound that belongs to the class of fluorinated amines. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms in the structure imparts significant stability and lipophilicity, making it an interesting subject for scientific research.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

The compound's fluorinated structure suggests enhanced lipophilicity and metabolic stability, which are critical for drug design. Research indicates that fluorinated compounds often exhibit improved binding affinity to biological targets, making them suitable candidates for pharmaceutical applications. The specific pharmacological effects of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride may include:

- Antimicrobial Activity : Fluorinated compounds have shown promising antimicrobial properties. Studies suggest that this compound could act as an inhibitor against various pathogens due to its structural attributes that enhance interaction with microbial enzymes .

- Neuroprotective Effects : There is potential for this compound to exhibit neuroprotective qualities, similar to other fluorinated amines that have been investigated for their ability to protect neuronal cells from oxidative stress .

Structure-Activity Relationship (SAR)

The understanding of the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. The presence of multiple fluorine atoms is believed to increase the binding affinity towards specific receptors and enzymes involved in metabolic pathways. This relationship can guide further modifications to enhance efficacy and minimize side effects.

Advanced Materials Development

The unique chemical stability and resistance to degradation of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride make it a valuable component in the development of advanced materials such as:

- Fluorinated Polymers : These materials are known for their durability and resistance to solvents and heat. The incorporation of this compound could lead to the synthesis of new polymeric materials with enhanced properties.

- Coatings : Due to its chemical stability, this compound may be utilized in coatings that require resistance to harsh environmental conditions.

Case Study: Antimicrobial Efficacy

In a study assessing various fluorinated compounds for their antimicrobial properties, (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride was evaluated against strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a lead compound for further development into an antimicrobial agent .

Case Study: Neuroprotection

Research exploring the neuroprotective effects of fluorinated amines highlighted the ability of compounds similar to (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride to mitigate neuronal damage in vitro. These findings support the hypothesis that fluorination enhances protective mechanisms against oxidative stress .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butane derivative, reacts with an amine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Wirkmechanismus

The mechanism of action of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2R)-4,4,4-trifluoro-1-phenylbutan-2-amine hydrochloride

- (2R)-4,4,4-trifluoro-1-(2,4-difluorophenyl)butan-2-amine hydrochloride

- (2R)-4,4,4-trifluoro-1-(2,5-difluorophenyl)butan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is unique due to the specific arrangement and number of fluorine atoms on the phenyl ring. This structural feature can significantly impact its chemical reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.

Biologische Aktivität

(2R)-4,4,4-Trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is a compound of significant interest due to its unique trifluoromethyl and trifluorophenyl groups. These structural features suggest potential biological activities that could be leveraged in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H11F6N·HCl

- Molecular Weight : 303.67 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds with trifluoromethyl and trifluorophenyl moieties often exhibit enhanced binding affinity to biological targets due to increased lipophilicity and metabolic stability. Specifically, this compound may interact with enzymes involved in metabolic pathways or act as inhibitors of key receptors.

Pharmacological Effects

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition :

- Compounds similar to (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride have shown promising results as DPP-4 inhibitors. DPP-4 is crucial in glucose metabolism and is a target for type 2 diabetes treatments. Studies have reported that trifluorophenyl derivatives can enhance inhibitory potency significantly compared to their non-fluorinated counterparts .

- Antimicrobial Activity :

- Neuroprotective Effects :

Structure-Activity Relationship (SAR)

The SAR studies highlight that:

- The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound.

- Substitutions on the phenyl ring can lead to variations in biological activity; for instance, the introduction of additional fluorine atoms has been correlated with increased potency against DPP-4 .

Case Study 1: DPP-4 Inhibition

In a study examining various trifluorophenyl derivatives as DPP-4 inhibitors, (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride demonstrated an IC50 value significantly lower than non-fluorinated analogs, indicating superior inhibitory action. This suggests potential for development as a therapeutic agent for managing hyperglycemia in type 2 diabetes patients .

Case Study 2: Antimicrobial Properties

A comparative analysis of fluorinated vs. non-fluorinated compounds showed that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Eigenschaften

IUPAC Name |

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c11-7-3-9(13)8(12)2-5(7)1-6(17)4-10(14,15)16;/h2-3,6H,1,4,17H2;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUHOHFDTFQZRR-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.